1-Chloro-4-(4-fluorophenoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

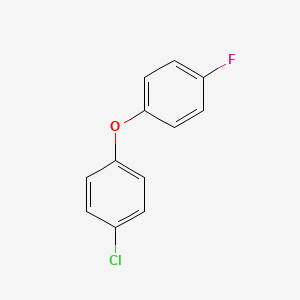

1-Chloro-4-(4-fluorophenoxy)benzene is an organic compound with the molecular formula C12H8ClFO and a molecular weight of 222.64 g/mol . It is characterized by a benzene ring substituted with a chlorine atom at the 1-position and a 4-fluorophenoxy group at the 4-position. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(4-fluorophenoxy)benzene can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(4-fluorophenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution: Formation of phenols or ethers.

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

1-Chloro-4-(4-fluorophenoxy)benzene is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound undergoes an addition-elimination mechanism where the nucleophile attacks the aromatic ring, forming a negatively charged intermediate, followed by the elimination of the leaving group . This mechanism is facilitated by the electron-withdrawing effects of the chlorine and fluorine atoms, which stabilize the intermediate.

Comparison with Similar Compounds

1-Chloro-4-fluorobenzene: Similar structure but lacks the phenoxy group.

4-Fluorophenol: Contains a hydroxyl group instead of the chlorine atom.

1-Chloro-4-phenoxybenzene: Similar structure but lacks the fluorine atom.

Uniqueness: 1-Chloro-4-(4-fluorophenoxy)benzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties and reactivity. This combination makes it a valuable intermediate in various synthetic applications and research studies.

Biological Activity

1-Chloro-4-(4-fluorophenoxy)benzene, a chlorinated aromatic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H9ClF

- Molecular Weight : 232.67 g/mol

The presence of both chlorine and fluorine atoms in its structure may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity. This interaction is critical in the context of drug design and development.

- Receptor Modulation : It can act as a ligand for various receptors, potentially influencing signaling pathways involved in cellular responses.

- Antioxidant Activity : Some studies suggest that chlorinated compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound derivatives. For instance, a study conducted on various cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxic effects. The following table summarizes the findings:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induction of apoptosis |

| Derivative A | U87 (glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest |

| Derivative B | HCT116 (colon cancer) | 7.4 | Inhibition of proliferation |

These results indicate that modifications to the parent structure can enhance anticancer activity, suggesting a pathway for further drug development.

Environmental Impact

This compound has also been studied for its environmental persistence and toxicity. Research indicates that chlorinated phenoxy compounds can accumulate in aquatic ecosystems, leading to toxic effects on aquatic organisms. A report highlighted the degradation pathways of such compounds in contaminated water sources, emphasizing the need for effective bioremediation strategies .

Case Study 1: Cytotoxicity Assessment

A study published in Molecules evaluated the cytotoxic effects of various chlorinated phenoxy compounds, including this compound. The results showed that this compound induced apoptosis in MCF-7 cells, with flow cytometry confirming increased levels of pro-apoptotic markers .

Case Study 2: Environmental Toxicology

In an investigation into the environmental degradation of chlorophenoxy herbicides, researchers found that this compound exhibited significant resistance to microbial degradation processes, raising concerns about its long-term ecological impact .

Properties

IUPAC Name |

1-chloro-4-(4-fluorophenoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVLYNMZQTZTQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.